molecular formula C15H21N5O4 B2990735 N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-09-0

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2990735
CAS No.: 1396758-09-0
M. Wt: 335.364
InChI Key: DICPELYABYPEEJ-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at the 2-position and a carboxamide moiety at the 5-position. The carboxamide side chain is further modified with a 2,2-diethoxyethyl group, which enhances solubility and modulates electronic properties.

For example, describes reactions involving diethoxyethylamine intermediates and methoxyphenyl aldehydes, suggesting that similar coupling reactions (e.g., carbodiimide-mediated amide bond formation) could be employed to assemble the target molecule. The 4-methoxyphenyl group, a common substituent in bioactive compounds (e.g., ), likely contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-4-23-13(24-5-2)10-16-15(21)14-17-19-20(18-14)11-6-8-12(22-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICPELYABYPEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This tetrazole derivative may exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.35 g/mol
  • Functional Groups : Tetrazole ring, carboxamide, methoxyphenyl group, and diethoxyethyl substituent.

Anticancer Activity

Research indicates that tetrazole derivatives often display significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study focusing on related tetrazole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Tetrazole derivatives are also known for their antimicrobial properties. A comparative study on various tetrazole compounds showed that they possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Research has shown that modifications in the substituents on the tetrazole ring can significantly enhance or reduce biological efficacy. For example:

SubstituentBiological ActivityEffect
Methoxy groupIncreased anticancer activityEnhances lipophilicity
DiethoxyethylImproved solubilityFacilitates better absorption
CarboxamideEnhanced anti-inflammatory activityInhibits COX enzymes

Case Studies

  • Study on Anticancer Activity : A study published in 2023 evaluated the anticancer effects of a series of tetrazole derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development.
  • Antibacterial Evaluation : A recent investigation assessed the antibacterial properties of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antibacterial activity.
  • Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Highlights Biological/Physicochemical Notes
Target Compound Tetrazole 4-Methoxyphenyl, Diethoxyethyl carboxamide Likely HATU-mediated amidation Enhanced solubility from diethoxyethyl
2-(4-Methoxyphenyl)-N-(2,2,2-Trifluoroethyl)-2H-Tetrazole-5-Carboxamide Tetrazole 4-Methoxyphenyl, Trifluoroethyl carboxamide Not specified Trifluoroethyl group increases lipophilicity
N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiophene Nitrothiophene, Thiazole amine HATU coupling in DMF Antibacterial activity (mechanism under study)
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide Thiadiazole Phenyl, Thioxo group Hydrazine + carbon disulfide in ethanol % Inhibition at 50 µg/ml (e.g., 93% yield)
Ethyl 2-(4-Methoxyphenyl)-5-Phenyl-2H-1,2,3-Triazole-4-Carboxylate Triazole 4-Methoxyphenyl, Ethyl ester Cycloaddition + esterification Hg²⁺ sensing via rhodamine spirolactam opening

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